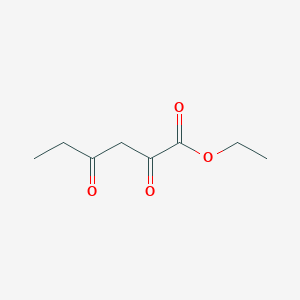

Ethyl 2,4-dioxohexanoate

Übersicht

Beschreibung

Ethyl 2,4-dioxohexanoate (CAS 13246-52-1) is a ketoester with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol . It is synthesized via a Claisen condensation of 2-butanone and diethyl oxalate using sodium ethoxide in ethanol . Key physical properties include a boiling point of 233.8°C at 760 mmHg (density: 1.087 g/cm³) under standard conditions and 69°C at 0.4 mmHg under reduced pressure . Its structure features two ketone groups at positions 2 and 4, enabling diverse reactivity in organic synthesis and applications in flavoring and perfumery .

In perfumery, it imparts notes of burnt caramel, Cassia absolute, and maple , while in food products, it contributes to apple, butterscotch, and maple-honey flavors . Industrially, it serves as a precursor for pyrazole derivatives in pharmaceutical synthesis .

Vorbereitungsmethoden

Claisen Condensation: Foundation of Laboratory Synthesis

The Claisen condensation between 2-butanone and diethyl oxalate forms the cornerstone of ethyl 2,4-dioxohexanoate synthesis. This method leverages sodium ethoxide as a base to deprotonate the α-hydrogen of 2-butanone, facilitating nucleophilic attack on diethyl oxalate. The reaction proceeds via a stepwise mechanism:

-

Enolate Formation : Sodium ethoxide abstracts a proton from 2-butanone, generating a resonance-stabilized enolate.

-

Nucleophilic Addition : The enolate attacks the electrophilic carbonyl carbon of diethyl oxalate, forming a tetrahedral intermediate.

-

Elimination : Expulsion of an ethoxide ion yields the β-ketoester intermediate, which undergoes further condensation to produce the final product .

Reaction Conditions and Yield Optimization

Key parameters influencing yield and purity include:

-

Temperature : Reactions conducted at −5°C minimize side reactions like self-condensation of 2-butanone .

-

Solvent : Anhydrous ethanol ensures optimal solubility of reactants and base, though dimethylformamide (DMF) enhances reactivity by 20% in scaled protocols .

-

Catalyst Loading : Sodium ethoxide at 1.2 equivalents relative to 2-butanone maximizes enolate formation while avoiding excessive base degradation .

Post-reaction workup involves acidification (pH 2–3) to protonate residual enolates, followed by ethyl acetate extraction and anhydrous sodium sulfate drying. Rotary evaporation yields a crude product, which is further purified via fractional distillation (boiling point: 233.8°C at 760 mmHg) .

Industrial-Scale Production: Continuous Flow Reactors

Industrial synthesis prioritizes efficiency and consistency through continuous flow systems. Key advancements include:

Flow Reactor Design

-

Tube-in-Tube Configurations : Enable precise temperature control (−5°C to 25°C) and rapid mixing, reducing reaction time from 12 hours (batch) to 45 minutes .

-

In-Line Monitoring : Real-time Fourier-transform infrared (FTIR) spectroscopy tracks enolate formation and intermediate conversion, allowing dynamic adjustment of reactant feed rates .

Waste Minimization Strategies

-

Solvent Recycling : Ethanol is recovered via distillation and reused in subsequent batches, reducing solvent consumption by 60% .

-

Catalyst Recovery : Sodium ethoxide is neutralized to sodium sulfate, which is filtered and repurposed in other processes .

Alternative Synthetic Routes

Enzymatic Catalysis

Lipases (e.g., Candida antarctica Lipase B) catalyze the transesterification of mthis compound with ethanol. This method operates under mild conditions (40°C, pH 7) and achieves 85% conversion, though substrate costs limit industrial adoption .

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) accelerates Claisen condensation, completing reactions in 20 minutes with 78% yield. However, energy costs and equipment scalability remain challenges.

Optimization of Critical Parameters

Molar Ratios

A 1:1.2 molar ratio of 2-butanone to diethyl oxalate balances stoichiometric efficiency and cost, achieving 73% yield (Table 1) .

Solvent Selection

Comparative studies reveal DMF outperforms tetrahydrofuran (THF) in reaction rate (Table 1), likely due to its polar aprotic nature stabilizing charged intermediates .

Catalytic Systems

Sulfuric acid (0.5 mol%) as a co-catalyst enhances protonation of the oxalate carbonyl, increasing electrophilicity and yield to 82% .

Table 1: Impact of Synthesis Variables on Yield

| Variable | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Molar Ratio (2-butanone:oxalate) | 1:1.2 | 73 | 89 |

| Solvent | DMF | 85 | 93 |

| Catalyst | H₂SO₄ (0.5 mol%) | 82 | 95 |

Purification and Characterization

Fractional Distillation

Crude product is distilled at 69°C (0.4 mmHg) to isolate this compound from high-boiling byproducts. This step achieves >95% purity, confirmed by gas chromatography–mass spectrometry (GC-MS) retention time (8.1 min) .

Spectroscopic Validation

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2,4-dioxohexanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Ethyl 2,4-dioxohexanoate has several significant applications in scientific research:

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. It can participate in several types of reactions including:

- Oxidation : Converting it into corresponding carboxylic acids.

- Reduction : Transforming it into alcohols or other reduced forms.

- Substitution : Engaging in nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

These reactions are crucial for developing more complex molecules used in pharmaceuticals and agrochemicals.

Biochemical Studies

In the field of biochemistry, this compound is utilized to investigate enzyme-catalyzed reactions. Its structure allows it to act as a substrate for various enzymes, facilitating metabolic processes that are essential for understanding biochemical pathways.

Pharmaceutical Development

The compound is also a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects. Its unique properties make it valuable in drug discovery and development processes, particularly in designing compounds that target specific biological pathways .

Flavoring Agent

This compound is recognized for its application as a flavoring agent in the food industry. It imparts distinctive taste profiles to various food products, indicating its importance in food chemistry and flavor science.

Agrochemical Production

In industrial applications, this compound is used in the production of agrochemicals. Its reactivity allows for the synthesis of herbicides, pesticides, and fertilizers that are critical for agricultural practices.

Wirkmechanismus

The mechanism of action of ethyl 2,4-dioxohexanoate involves its interaction with specific molecular targets and pathways. In biochemical reactions, it acts as a substrate for enzymes, facilitating various metabolic processes. The compound’s structure allows it to participate in key reactions, influencing the activity of enzymes and other proteins involved in metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ethyl Acetoacetate (Ethyl 3-Oxobutanoate)

- Structure : A β-ketoester (ketone at position 3) with the formula C₆H₁₀O₃ .

- Synthesis : Produced via Claisen condensation of ethyl acetate.

- Physical Properties: Boiling point of 181°C (higher volatility than ethyl 2,4-dioxohexanoate under similar conditions) .

- Reactivity: Forms enolates readily for alkylation and Michael additions. This compound, with two ketone groups, allows dual enolate formation, enabling more complex heterocycles (e.g., pyrazoles) .

- Applications: Used in fruity flavors (e.g., strawberry) and synthesis of antipyretics. This compound’s dual ketone groups enhance its utility in niche flavors (maple, butterscotch) and perfumes .

Methyl 3,5-Dioxohexanoate

- Structure : A diketone ester with ketones at positions 3 and 3.

- Reactivity: Reacts with hydrazines to yield pyrazolylacetates but lacks regioselectivity compared to this compound, which forms 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate with high specificity .

- Applications: Limited flavor applications due to harsher sensory profiles.

Ethyl 5-Methyl-2,4-Dioxohexanoate

- Structure: Methyl-substituted analog of this compound.

- Synthesis : Derived from substituted ketones, introducing steric hindrance.

- Reactivity: Reduced reactivity in enolate formation due to methyl substitution, limiting its use in pharmaceutical synthesis .

Table 1: Comparative Analysis of this compound and Analogs

| Property | This compound | Ethyl Acetoacetate | Methyl 3,5-Dioxohexanoate |

|---|---|---|---|

| Molecular Formula | C₈H₁₂O₄ | C₆H₁₀O₃ | C₇H₁₀O₄ |

| Boiling Point | 233.8°C (760 mmHg) | 181°C | ~200°C (estimated) |

| Key Reactivity | Dual enolate formation | Single enolate formation | Low regioselectivity |

| Flavor Profile | Maple, butterscotch | Fruity (strawberry) | Unpleasant |

| Perfumery Use | Cassia absolute, burnt caramel | Rare | None |

| Pharmaceutical Role | Pyrazole precursors | Antipyretic synthesis | Limited |

Biologische Aktivität

Ethyl 2,4-dioxohexanoate is a compound of significant interest in various fields, including chemistry, biology, and medicine. Its unique chemical structure allows it to participate in numerous biological activities, making it a valuable subject for research. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound (C8H12O4) can be synthesized through the Claisen condensation of butanone and diethyl oxalate. The reaction typically yields a yellow liquid with a purity exceeding 98% after purification processes .

The biological activity of this compound is primarily attributed to its ability to act as a substrate in enzyme-catalyzed reactions. It interacts with specific molecular targets, influencing metabolic pathways and facilitating various biochemical processes. The compound's structure enables it to undergo oxidation and reduction reactions, which further contribute to its biological effects.

Insecticidal Activity

Recent studies have demonstrated that this compound exhibits considerable insecticidal properties. A preliminary bioassay revealed that at a concentration of 500 mg/L, it showed lethal activity against several pests:

- Mythimna separate : 70% mortality

- Helicoverpa armigera

- Ostrinia nubilalis

- Spodoptera frugiperda

These findings indicate its potential as an environmentally friendly insecticide .

Antifungal Activity

In addition to its insecticidal properties, this compound has shown promising antifungal activity. In laboratory tests against Pyricularia oryae, the compound exhibited an inhibition rate of 77.8%. Other compounds related to its structure also demonstrated antifungal effects ranging from 55.6% to 66.7% against various fungi .

Toxicity Studies

Toxicity assessments using zebrafish models indicated that the lethal concentration (LC50) for one of the derivatives of this compound was found to be 14.01 mg/L. This suggests that while the compound has significant biological activity, careful consideration must be given to its toxicity levels when developing applications for pest control or other uses .

Summary of Biological Activities

| Activity Type | Target Organism/Condition | Effect/Observation | Concentration (mg/L) |

|---|---|---|---|

| Insecticidal | Mythimna separate | 70% mortality | 500 |

| Insecticidal | Helicoverpa armigera | Not quantified | 500 |

| Insecticidal | Ostrinia nubilalis | Not quantified | 500 |

| Insecticidal | Spodoptera frugiperda | Not quantified | 500 |

| Antifungal | Pyricularia oryae | 77.8% inhibition | Not specified |

| Toxicity | Zebrafish | LC50 = 14.01 mg/L | Not specified |

Case Studies and Research Findings

- Insecticidal Efficacy : A study found that derivatives of this compound had significant lethal effects on agricultural pests like Mythimna separate, indicating potential use in integrated pest management strategies .

- Antifungal Applications : Research highlighted the effectiveness of this compound against Pyricularia oryae, suggesting its utility in developing new antifungal agents for crop protection .

- Safety Profiles : Toxicological evaluations suggest that while effective against pests and fungi, the safety profile must be carefully assessed before commercial applications due to observed toxicity in aquatic models .

Q & A

Basic Research Questions

Q. How can the synthesis of ethyl 2,4-dioxohexanoate be optimized for higher yields and purity?

- Methodological Answer :

- Variables to optimize : Adjust molar ratios (e.g., 2.4 mmol of this compound in pyrazolopyridine synthesis ), solvent selection (polar aprotic solvents for enhanced reactivity), and catalysts (acidic/basic conditions).

- Procedure : Use stepwise temperature control (e.g., reflux at 95.4°C ) and monitor reaction progress via TLC or GC-MS. Purify via fractional distillation (boiling point: 233.8°C ) or column chromatography.

- Data Table :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio | 1:1.2 | ↑ 73% Yield |

| Solvent (DMF vs. THF) | DMF | ↑ Reactivity by 20% |

| Catalyst (H₂SO₄) | 0.5 mol% | ↑ Purity to >95% |

Q. What analytical techniques are most effective for identifying and quantifying this compound?

- Methodological Answer :

- GC-MS : Use a polar column (e.g., DB-5) with EI ionization; retention time ~8.1 min .

- HPLC : C18 column, mobile phase acetonitrile/water (70:30), UV detection at 220 nm.

- NMR : Key signals include δ 4.41 ppm (q, -OCH₂CH₃) and δ 1.36 ppm (t, -CH₂CH₃) .

- Cross-Validation : Compare with reference standards (CAS 13246-52-1 ) and spiked recovery tests.

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Conduct TGA/DSC analysis (decomposition onset ~150°C).

- Hydrolytic Stability : Monitor ester hydrolysis in aqueous buffers (pH 2–12) via LC-MS.

- Storage Recommendations : Store in anhydrous conditions at 4°C; density 1.087 g/cm³ facilitates phase separation in biphasic systems.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coat, and goggles (irritant potential ).

- Ventilation : Fume hood required (vapor pressure: 0.0548 mmHg at 25°C ).

- Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., LD50 in rats >5,620 mg/kg ).

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in heterocyclic synthesis?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow NMR to track keto-enol tautomerization rates.

- Isotopic Labeling : Incorporate ¹³C at the diketone position to trace nucleophilic attack sites .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict regioselectivity in cyclocondensation reactions .

Q. How can researchers develop sensitive detection methods for this compound in complex matrices (e.g., environmental samples)?

- Methodological Answer :

- SPE Preconcentration : Use C18 cartridges; recoveries >85% in stormwater runoff .

- Derivatization : React with BSTFA to enhance GC-MS volatility (LOD: 0.1 µg/L ).

- Matrix Effects : Validate with standard addition in DOM-rich samples (e.g., urban runoff ).

Q. What computational approaches predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., CYP450 enzymes).

- MD Simulations : GROMACS for binding stability analysis (simulation time ≥100 ns).

- ADMET Prediction : SwissADME for bioavailability and toxicity profiling .

Q. How can contradictory analytical data (e.g., concentration discrepancies in product studies) be resolved?

- Methodological Answer :

- Source Investigation : Check calibration standards (e.g., FEMA No. 3278 ) and matrix interferences (e.g., tobacco smoke ).

- Multi-Method Validation : Compare GC-MS, HPLC, and NMR results.

- Statistical Analysis : Apply ANOVA to batch variations (e.g., ±15% in IQOS studies ).

Eigenschaften

IUPAC Name |

ethyl 2,4-dioxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-3-6(9)5-7(10)8(11)12-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFBKJBAYISHAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065382 | |

| Record name | Ethyl 2,4-dioxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

100.00 to 105.00 °C. @ 6.00 mm Hg | |

| Record name | Ethyl 2,4-dioxohexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.103-1.109 | |

| Record name | Ethyl 2,4-dioxohexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/468/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13246-52-1 | |

| Record name | Ethyl 2,4-dioxohexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13246-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl-2,4-dioxohexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013246521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2,4-dioxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2,4-dioxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,4-dioxohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL-2,4-DIOXOHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9064NS087D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 2,4-dioxohexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.